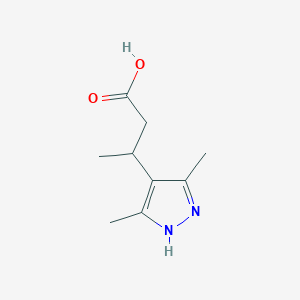
3-(3,5-ジメチル-1H-ピラゾール-4-イル)ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety at position 4
科学的研究の応用
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of the compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, αvβ6 integrin plays a crucial role in cell adhesion and signal transduction .
Mode of Action
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid interacts with its target, the αvβ6 integrin, by binding to it with very high affinity . This binding event can lead to changes in the conformation of the integrin, which can affect its interaction with other molecules and potentially alter cellular signaling pathways .
Biochemical Pathways
These pathways play crucial roles in many biological processes, including cell migration, differentiation, and survival .
Pharmacokinetics
The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid are commensurate with inhaled dosing by nebulization . The compound has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and high affinity for αvβ6 integrin . These properties suggest that the compound could have good bioavailability when administered via inhalation .
Result of Action
The molecular and cellular effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid’s action are likely to be diverse, given the wide range of processes in which αvβ6 integrin is involved . By binding to αvβ6 integrin, the compound could potentially influence cell adhesion, migration, and signal transduction, among other processes .
Action Environment
The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that also bind to αvβ6 integrin could potentially affect the compound’s efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid group. One common method involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine to form the pyrazole ring. The resulting pyrazole can then be alkylated with a butanoic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
類似化合物との比較
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQUKTZYMHVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)
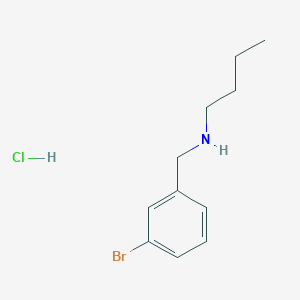
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)
![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide](/img/structure/B2440883.png)
![3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2440884.png)
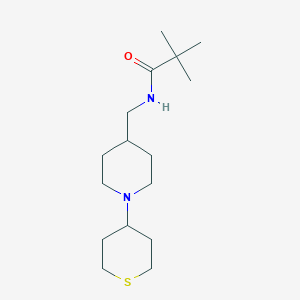
![2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2440888.png)
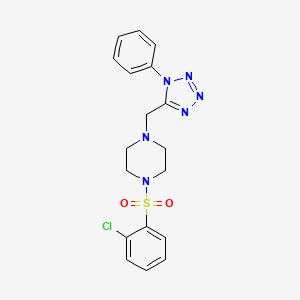
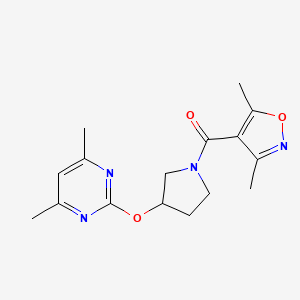
![1-cyclopentyl-3-[(Z)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylideneamino]urea](/img/structure/B2440892.png)
![1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440893.png)
![4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2440894.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea](/img/structure/B2440898.png)
